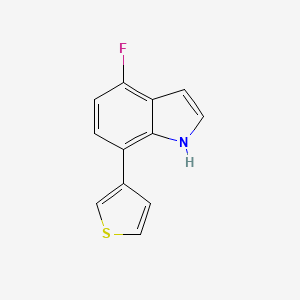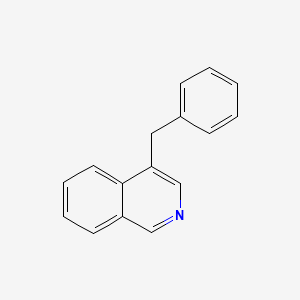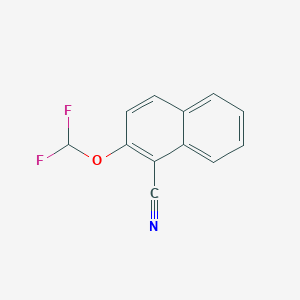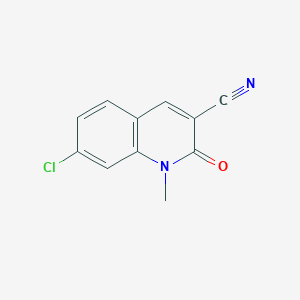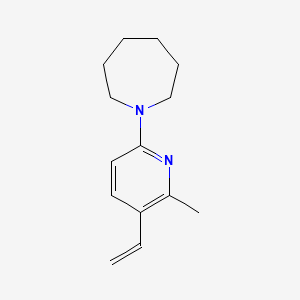
1-(6-Methyl-5-vinylpyridin-2-yl)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-5-vinylpyridin-2-yl)azepane is a nitrogen-containing heterocyclic compound It features a seven-membered azepane ring fused with a pyridine ring substituted with a methyl and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane can be achieved through several methods. One common approach involves the cyclization of linear precursors followed by functionalization. For instance, a photochemical dearomative ring expansion of nitroarenes can be employed. This process involves the conversion of the nitro group into a singlet nitrene under blue light irradiation, followed by hydrogenolysis to yield the azepane .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of palladium-catalyzed reactions, such as Pd/LA-catalyzed decarboxylation, has been reported to be effective in producing N-aryl azepane derivatives under mild conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Piperidine derivatives.
Substitution: Halogenated azepane derivatives.
Scientific Research Applications
1-(6-Methyl-5-vinylpyridin-2-yl)azepane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a DNA binding agent and enzyme inhibitor.
Medicine: Explored for its analgesic properties similar to opioid analgesics like Proheptazine.
Industry: Utilized in the development of high-value materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-5-vinylpyridin-2-yl)azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s azepane ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. Additionally, the vinyl and pyridine groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Piperidine: A six-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Proheptazine: An opioid analgesic with a similar azepane structure.
Uniqueness: 1-(6-Methyl-5-vinylpyridin-2-yl)azepane is unique due to its seven-membered ring structure, which provides distinct steric and electronic properties compared to smaller rings like piperidine and pyrrolidine. This uniqueness makes it a valuable scaffold for designing novel bioactive molecules and materials.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
1-(5-ethenyl-6-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C14H20N2/c1-3-13-8-9-14(15-12(13)2)16-10-6-4-5-7-11-16/h3,8-9H,1,4-7,10-11H2,2H3 |
InChI Key |
BUQFDLCWJCODFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCCCC2)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



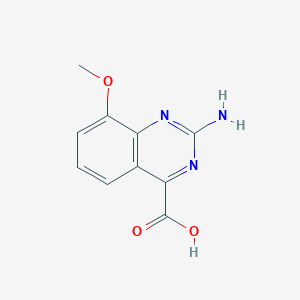

![Methyl [2,3'-bipyridine]-5'-carboxylate](/img/structure/B11886244.png)
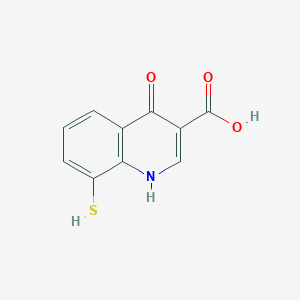

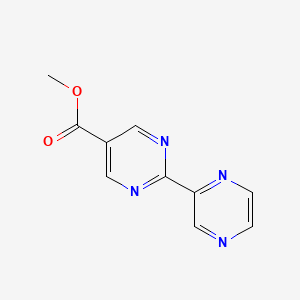
![6-(2-Phenylethyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B11886289.png)


